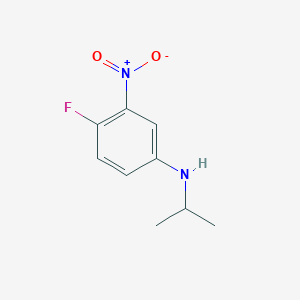![molecular formula C5H11NO2S B12097957 2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid](/img/structure/B12097957.png)
2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid is an organic compound with the molecular formula C5H11NO2S It is characterized by the presence of a methylsulfanyl group attached to an ethyl chain, which is further connected to an amino group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid typically involves the reaction of 2-(methylsulfanyl)ethylamine with chloroacetic acid. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-(Methylsulfanyl)ethylamine+Chloroacetic acid→2-[2-(Methylsulfanyl)ethyl]aminoacetic acid+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the desired purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various alkylating agents, acylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the methylsulfanyl group may influence its binding affinity and specificity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[2-(Methylsulfonyl)ethyl]amino}acetic acid
- 2-{[2-(Methylsulfanyl)ethyl]amino}propanoic acid
- 2-{[2-(Methylsulfanyl)ethyl]amino}butanoic acid
Uniqueness
2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H11NO2S |
|---|---|
Poids moléculaire |
149.21 g/mol |
Nom IUPAC |
2-(2-methylsulfanylethylamino)acetic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-6-4-5(7)8/h6H,2-4H2,1H3,(H,7,8) |
Clé InChI |
XCDGCRLSSSSBIA-UHFFFAOYSA-N |
SMILES canonique |
CSCCNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


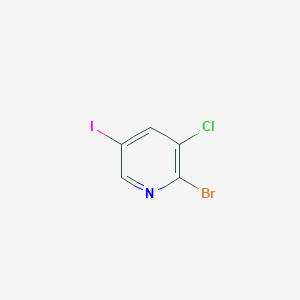
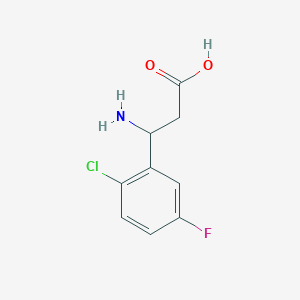
![10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene](/img/structure/B12097881.png)


![2-[3-[1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12097896.png)
![Benzo[b]thiophene, 2-(methylthio)-](/img/structure/B12097900.png)
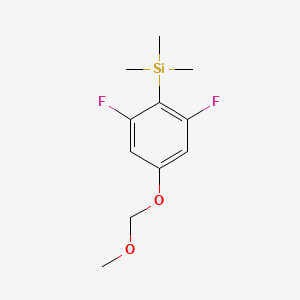
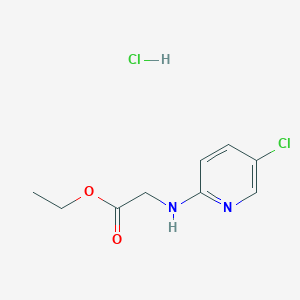
![[(2-Bromo-5-fluorophenyl)methyl]hydrazine](/img/structure/B12097928.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12097941.png)

